molecular formula C10H18Cl2N4 B1428170 N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361113-34-9

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No. B1428170
M. Wt: 265.18 g/mol
InChI Key: QRSSLCGHZWXHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, also known as MPP, is a drug that has been used in the laboratory for over 25 years. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used to study the role of MAO in physiological and biochemical processes. MPP is also used in drug discovery programs to investigate the effects of MAO inhibition on various biochemical pathways.

Scientific Research Applications

  • Cancer Treatment : One study focused on the synthesis of compounds that inhibit Aurora A, which may be useful in treating cancer. N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is similar in structure to some of these compounds, indicating potential application in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).

  • Antimicrobial Activity : Research on pyrazolone derivatives, which include structures similar to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, has been conducted to assess their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (S. Kanchana, V. Burra, L. K. Nath, 2014).

  • Drug Development : Another study describes the process development of a key intermediate for a CCR5 antagonist, where a compound structurally related to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride was used. This suggests its relevance in the synthesis of pharmaceutical intermediates (H. Hashimoto et al., 2002).

  • Material Science : The compound's structural relatives have been used in the study of heterocyclic systems, indicating its potential in material science research, particularly in developing new materials with unique properties (F. Savelli, A. Boido, 1992).

  • Neuroscience Research : Its structural analogs have been identified as potent glycine transporter 1 inhibitors, suggesting its potential application in neuroscience research, particularly in the study of neurodegenerative disorders (Shuji Yamamoto et al., 2016).

properties

IUPAC Name

N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSLCGHZWXHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
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N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
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N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 6
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

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